tert-Butyl 5-(3-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Tert-butyl 5-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tert-butyl ester group, a hydroxyphenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a reduction reaction to form the tetrahydropyridine ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Ether and ester derivatives.
Scientific Research Applications
Tert-butyl 5-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological molecules, while the tetrahydropyridine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Tert-butyl 5-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxamide
Uniqueness
Tert-butyl 5-(3-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to the presence of the hydroxyphenyl group at the 3-position, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents or functional groups.
Properties
Molecular Formula |
C16H21NO3 |
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Molecular Weight |
275.34 g/mol |
IUPAC Name |
tert-butyl 5-(3-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-9-5-7-13(11-17)12-6-4-8-14(18)10-12/h4,6-8,10,18H,5,9,11H2,1-3H3 |
InChI Key |
OUPMNKJGGAWOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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